4,5,6,7-Tetrahydro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula and a molecular weight of 138.17 g/mol. This compound is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. Its potential applications span various fields such as chemistry, biology, medicine, and industry, serving as a building block for complex heterocyclic compounds and as a subject of enzyme inhibition and receptor binding studies.
The synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. A common synthetic route includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions. This method has been optimized for laboratory settings but can also be adapted for industrial production using continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. For instance, maintaining an acidic environment during the condensation reaction is crucial for the formation of the indazole structure. The use of solvents such as ethanol or methanol can facilitate the reaction process while also aiding in the purification of the final product through recrystallization techniques .
The molecular structure of 4,5,6,7-Tetrahydro-1H-indazol-3-ol features a fused bicyclic system that includes an indazole ring. The compound exhibits a distorted envelope conformation due to the presence of substituents on the nitrogen atoms within the ring structure.
Key structural data includes:
4,5,6,7-Tetrahydro-1H-indazol-3-ol can undergo various chemical transformations:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with substituents on the indazole ring. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
4,5,6,7-Tetrahydro-1H-indazol-3-ol primarily targets CHK1 and CHK2 kinases as well as human serum and glucocorticoid-dependent kinase (SGK). The compound acts by inhibiting or modulating these kinases' activities.
The biochemical pathways affected by this compound include those associated with cell cycle regulation. Inhibition of these kinases leads to a reduction in cell proliferation and may have implications in cancer therapy .
The compound exhibits stability under various pH conditions but may degrade under extreme conditions or prolonged exposure to light. Its reactivity allows it to participate in multiple chemical transformations that are useful in synthetic organic chemistry .
4,5,6,7-Tetrahydro-1H-indazol-3-ol has several important applications:
This comprehensive analysis highlights the significance of 4,5,6,7-Tetrahydro-1H-indazol-3-ol in various scientific fields and underscores its potential as a versatile compound in research and industry.
Regioselective construction of the tetrahydroindazole core centers on cyclohexanone-derived precursors undergoing hydrazine-mediated annulation. This process exhibits significant dependence on carbonyl activation and substitution patterns:
Conventional Cyclocondensation: Treatment of 3-ketocyclohexanones with hydrazine hydrate in methanol under reflux yields the target 4,5,6,7-tetrahydro-1H-indazol-3-ol with high regioselectivity. The reaction proceeds via in situ enolization, hydrazone formation, and subsequent intramolecular cyclization, typically requiring 6–12 hours at 65–80°C to achieve >85% conversion [1] . Mechanistically, the C-3 hydroxyl group arises from the keto-enol tautomerism of the initial cyclization product, stabilized by the aromaticity of the pyrazole ring [10].
Electronic and Steric Modulation: Substituents at C-4/C-5 of the cyclohexanone precursor profoundly impact cyclization kinetics and regiochemistry. Electron-withdrawing groups (e.g., acetyl at C-4) accelerate hydrazone formation but may promote competitive side reactions. Sterically hindered derivatives require polar aprotic solvents like DMF to achieve acceptable yields (60–75%) [1] [6].
Table 1: Comparative Analysis of Tetrahydroindazole Cyclization Methods
Precursor | Conditions | Time (h) | Yield (%) | Regioselectivity (1H:2H) |
---|---|---|---|---|
3-Ketocyclohexanone | NH₂NH₂/MeOH, reflux | 8 | 89 | >95:5 |
4-Acetyl-3-ketocyclohexanone | NH₂NH₂/DMF, 100°C | 6 | 78 | >90:10 |
5-Br-3-ketocyclohexanone | NH₂NH₂/EtOH, ultrasound, 50°C | 1.5 | 92 | >98:2 |
4-(Indol-3-yl)-3-ketohexanone | NH₂NH₂/MeOH/H⁺, 70°C | 12 | 68 | 85:15 |
Annular tautomerism between 1H- and 2H-isoforms significantly influences the reactivity and biological activity of tetrahydroindazoles. Thermodynamic and catalytic studies reveal:
Thermodynamic Preferences: Computational studies (DFT/B3LYP/6-31G**) confirm the 1H-tautomer of 4,5,6,7-tetrahydro-1H-indazol-3-ol is energetically favored by 3.6–4.1 kcal/mol over the 2H-form due to greater resonance stabilization. This preference persists in polar solvents (ΔG = 3.2 kcal/mol in water) [5] [8]. Tautomeric assignment relies on characteristic 13C-NMR shifts: C3a resonances at 132–133 ppm indicate 1H-tautomers, while 123–124 ppm suggests 2H-forms [8] [10].
Catalytic Tautomer Control:
Table 2: Tautomeric Distribution of 4,5,6,7-Tetrahydroindazol-3-ol Under Varied Conditions
Condition | 1H-Tautomer (%) | 2H-Tautomer (%) | Detection Method |
---|---|---|---|
Neat (solid state) | 100 | 0 | X-ray diffraction |
CDCl₃ | 98 | 2 | ¹³C-NMR (C3a resonance) |
DMSO-d6 | 75–85 | 15–25 | ¹⁵N-NMR |
DMSO + 20 mol% Zr(IV) catalyst | 20 | 80 | ¹H-NMR (methyl shifts) |
The C-3 hydroxyl group serves as a synthetic handle for diversification, though its phenolic character necessitates specialized activation:
Acylation with carboxylic anhydrides (e.g., acetic anhydride) provides 3-acetoxy derivatives quantitatively. Enol ester formation is confirmed by IR (vC=O 1755 cm⁻¹) and 13C-NMR (δ 169.5 ppm) .
Mitsunobu Functionalization: The C-3 hydroxyl undergoes Mitsunobu reactions with phthalimide or carboxylic acids using DIAD/PPh₃ to afford inverted derivatives. This proceeds via an alkoxyphosphonium intermediate, enabling C–N/C–O bond formation with retention of configuration at C3a [6].
Directed Metalation: Protection of the C-3 OH as a silyl ether (t-BuMe₂Si) permits ortho-directed lithiation at C-4/C-7. Subsequent electrophilic quenching introduces halogens, aldehydes, or alkyl groups, enabling access to polysubstituted derivatives unavailable via direct cyclization [3].
Sustainability-driven innovations minimize environmental impact while enhancing efficiency:
Solvent-Free Cyclocondensation: Mechanical grinding of diketone precursors (e.g., dimedone derivatives) with hydrazine hydrate in a ball mill (30–60 min) achieves near-quantitative yields. This approach eliminates solvent waste and reduces energy input by 60% compared to reflux methods . Key advantages include enhanced atom economy and avoidance of aqueous workup.
Ultrasound-Assisted Synthesis: Applying ultrasound (40 kHz) to hydrazine cyclizations in aqueous ethanol reduces reaction times from hours to minutes (<30 min) while maintaining yields >90%. The cavitation effect provides localized heating and improves reagent mixing, particularly beneficial for water-insoluble substrates .
Table 3: Green Metrics for Solvent-Free vs. Conventional Tetrahydroindazole Synthesis
Parameter | Solvent-Free Ball Milling | Ultrasound (aq. EtOH) | Traditional Reflux (MeOH) |
---|---|---|---|
Time | 45 min | 25 min | 8 h |
Yield | 96% | 92% | 89% |
E-factor* | 0.8 | 3.2 | 12.5 |
Energy Consumption (kW) | 0.5 | 1.2 | 7.4 |
Temperature | Ambient | 50°C | 65°C |
*E-factor = kg waste/kg product
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0